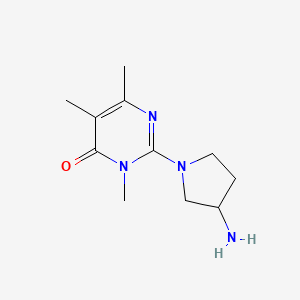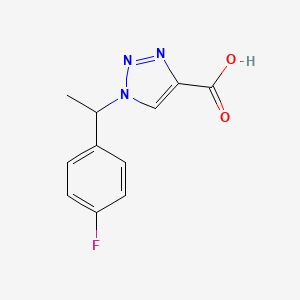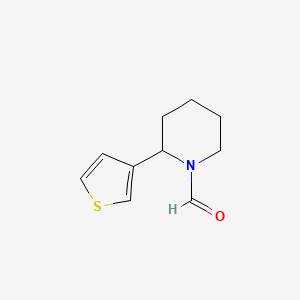
Methyl (2-(trifluoromethyl)furan-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(2-(trifluoromethyl)furan-3-yl)carbamate is an organic compound that features a trifluoromethyl group attached to a furan ring, which is further linked to a carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the radical bromination of ethyl [5-methyl-2-(trifluoromethyl)furan-3-yl]carboxylate, followed by the Arbuzov reaction with triethyl phosphite .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl(2-(trifluoromethyl)furan-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
Methyl(2-(trifluoromethyl)furan-3-yl)carbamate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: It may be used in the study of biological systems and the development of bioactive molecules.
Mécanisme D'action
The mechanism of action of Methyl(2-(trifluoromethyl)furan-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The carbamate group may also play a role in the compound’s activity by forming covalent bonds with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other trifluoromethyl-substituted furans and carbamates, such as:
- Ethyl [5-methyl-2-(trifluoromethyl)furan-3-yl]carboxylate
- Trifluoromethyl-substituted heterocyclic phosphonates
Uniqueness
Methyl(2-(trifluoromethyl)furan-3-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H6F3NO3 |
|---|---|
Poids moléculaire |
209.12 g/mol |
Nom IUPAC |
methyl N-[2-(trifluoromethyl)furan-3-yl]carbamate |
InChI |
InChI=1S/C7H6F3NO3/c1-13-6(12)11-4-2-3-14-5(4)7(8,9)10/h2-3H,1H3,(H,11,12) |
Clé InChI |
JLXJQUZFIKZVJG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NC1=C(OC=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


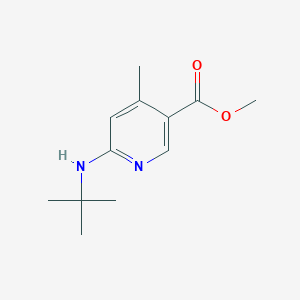
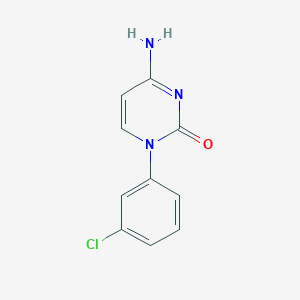



![4-(4-Fluorophenyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11798035.png)
